1-Phenyloxindole

Catalog No.
S595288
CAS No.
3335-98-6
M.F
C14H11NO
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyloxindole

CAS Number

3335-98-6

Product Name

1-Phenyloxindole

IUPAC Name

1-phenyl-3H-indol-2-one

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

OWPNVXATCSXTBK-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Synonyms

1-phenylindolin-2-one

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Medicinal Chemistry

  • Antimicrobial activity: Studies have shown that PhOx derivatives exhibit antibacterial and antifungal properties. For example, research published in the European Journal of Medicinal Chemistry demonstrated the effectiveness of certain PhOx derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Anticancer potential: PhOx derivatives have also been investigated for their potential to fight cancer. A study published in Bioorganic & Medicinal Chemistry Letters reported that specific PhOx derivatives displayed cytotoxicity against various cancer cell lines []. Further research is needed to explore their therapeutic potential.
  • Other potential applications: PhOx derivatives are being explored for their potential applications in other areas, such as the treatment of neurodegenerative diseases and modulation of the immune system. However, these applications are still in the early stages of investigation [].

Materials Science

  • Organic electronics: PhOx derivatives have been investigated for their potential applications in organic electronics due to their unique properties, such as good thermal stability and semiconducting behavior. Research published in the Journal of Materials Chemistry explored the use of PhOx derivatives in organic field-effect transistors (OFETs) [].
  • Polymer synthesis: PhOx can be used as a building block for the synthesis of functional polymers with various potential applications. A study published in Polymer Chemistry reported the synthesis of novel PhOx-based polymers with potential applications in organic solar cells [].

1-Phenyloxindole is an organic compound with the molecular formula C₁₄H₁₁NO. It features a phenyl group attached to an oxindole structure, which is a bicyclic compound containing both an indole and a carbonyl group. The compound is characterized by its white or off-white powder appearance and has a melting point ranging from 123 to 125 degrees Celsius. Its structural uniqueness lies in the combination of the phenyl ring with the oxindole moiety, providing distinct chemical properties and biological activities .

, particularly those involving electrophilic aromatic substitution due to the reactivity of its phenyl group. Notably, it can undergo:

  • C-H Activation: This involves the transformation of C-H bonds into C-C or C-X bonds, facilitated by transition metal catalysts .
  • Nucleophilic Additions: The carbonyl carbon in the oxindole structure can act as an electrophile, allowing nucleophiles to add across the carbonyl.
  • Cyclization Reactions: 1-Phenyloxindole can also be involved in cyclization reactions to form more complex structures.

1-Phenyloxindole exhibits significant biological activities, making it a subject of interest in medicinal chemistry. Research has indicated that it possesses:

  • Antitumor Properties: Studies have shown that derivatives of 1-phenyloxindole can inhibit cancer cell proliferation .
  • Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The synthesis of 1-phenyloxindole can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of phenylglyoxal with an appropriate amine or indole derivative under acidic conditions.
  • Palladium-Catalyzed Reactions: Recent advancements include palladium-catalyzed reactions that facilitate the formation of C-C bonds through C-H activation .
  • Alternative Synthetic Routes: Various synthetic routes have been explored, including those utilizing different starting materials and catalysts to optimize yield and reduce environmental impact .

1-Phenyloxindole finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic applications, especially in oncology and infectious diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may also have applications in developing novel materials due to its unique chemical properties.

Studies on the interactions of 1-phenyloxindole with various biological targets are ongoing. Key areas of interest include:

  • Protein Binding Studies: Understanding how 1-phenyloxindole interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition: Research is being conducted on its potential as an inhibitor for certain enzymes involved in disease pathways.

Several compounds share structural similarities with 1-phenyloxindole. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-PhenyloxindoleOxindoleExhibits different biological activities compared to 1-phenyloxindole.
1-MethyloxindoleOxindoleMethyl substitution alters solubility and reactivity.
2-PhenylindoleIndoleLacks the carbonyl functionality, affecting its reactivity profile.

Uniqueness of 1-Phenyloxindole

The uniqueness of 1-phenyloxindole lies in its specific combination of a phenyl group and an oxindole structure, which confers distinct chemical reactivity and biological activity not found in other similar compounds. Its ability to participate in diverse

1-Phenyloxindole, with the molecular formula C₁₄H₁₁NO and molecular weight of 209.24 g/mol, features a distinctive heterocyclic architecture that combines an indole core with a phenyl substituent. The compound is registered under CAS number 3335-98-6 and is known by several synonyms including 1-phenyl-1,3-dihydro-2H-indol-2-one, 1-phenyl-3H-indol-2-one, and n-phenyloxindole. The structural framework consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring, with the phenyl group attached to the nitrogen atom at position 1 of the indole system.

The compound's structural integrity has been confirmed through comprehensive crystallographic analysis, revealing important geometric parameters. Crystal structure studies indicate that 1-phenyloxindole crystallizes in the orthorhombic space group Pbca (space group number 61) with unit cell dimensions of a = 13.4478 Å, b = 7.94580 Å, and c = 19.7535 Å. The crystal structure exhibits excellent refinement quality with a residual factor of 0.0460, confirming the reliability of the structural determination. These crystallographic parameters provide crucial insights into the molecular packing and intermolecular interactions that influence the compound's physical properties and reactivity patterns.

The three-dimensional conformational analysis reveals that the phenyl ring attached to the nitrogen atom can adopt various orientations relative to the oxindole core, contributing to the compound's conformational flexibility. This structural versatility is particularly important for understanding the compound's biological interactions and binding affinities with various molecular targets. The carbonyl group at position 2 of the indole ring serves as a key functional group that participates in hydrogen bonding interactions and influences the compound's reactivity profile.

Chemical Composition and Molecular Formula

1-Phenyloxindole is a heterocyclic organic compound with the molecular formula C₁₄H₁₁NO [1] [2] [3]. The compound has a molecular weight of 209.24 grams per mole [1] [3] [5]. This compound is also known by several synonymous names including 1-phenyl-1,3-dihydro-2H-indol-2-one, 1-phenyl-3H-indol-2-one, and N-phenyloxindole [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 3335-98-6 [1] [2] [3].

The molecular structure consists of fourteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom arranged in a specific bicyclic configuration [1] [2]. The compound contains both aromatic and aliphatic components, with the indole moiety fused to a phenyl substituent at the nitrogen position .

PropertyValueReference
Molecular FormulaC₁₄H₁₁NO [1] [2] [3]
Molecular Weight209.24 g/mol [1] [3] [5]
CAS Registry Number3335-98-6 [1] [2] [3]
MDL NumberMFCD00234850 [3] [5]
InChI KeyOWPNVXATCSXTBK-UHFFFAOYSA-N [3] [11]

Structural Features and Geometric Configuration

1-Phenyloxindole exhibits a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a phenyl group attached to the nitrogen atom . The compound features an indole core structure with a carbonyl group at the 2-position, creating the oxindole framework [1] . The phenyl substituent is directly bonded to the nitrogen atom at position 1 of the indole ring system [1] [2].

The crystallographic analysis reveals that 1-phenyloxindole crystallizes in the orthorhombic crystal system with the space group Pbca [1]. The unit cell parameters are a = 13.4478 Å, b = 7.94580 Å, and c = 19.7535 Å, with all angles equal to 90.00 degrees [1]. The crystal structure contains eight molecules per unit cell (Z = 8) with one molecule in the asymmetric unit (Z' = 1) [1].

The geometric configuration shows characteristic intramolecular interactions within the molecule [1]. The compound adopts a relatively planar conformation, though slight deviations from perfect planarity may occur due to steric interactions between the phenyl substituent and the oxindole core [19]. The dihedral angles between aromatic units in similar oxindole derivatives typically range from 10-20 degrees, influenced by steric interactions between carbonyl oxygen atoms and adjacent carbon-hydrogen groups [19].

Crystallographic ParameterValueReference
Crystal SystemOrthorhombic [1]
Space GroupPbca [1]
Unit Cell a13.4478 Å [1]
Unit Cell b7.94580 Å [1]
Unit Cell c19.7535 Å [1]
Unit Cell Volume2104.5 Ų [1]
Molecules per Unit Cell (Z)8 [1]

Physical State and Appearance

1-Phenyloxindole exists as a solid at room temperature, appearing as a white to light yellow crystalline powder or crystal [3] [8] [9]. The compound exhibits a melting point range of 120.0 to 126.0 degrees Celsius, with most sources reporting values between 122-125 degrees Celsius [3] [8] [9] [11]. The boiling point is predicted to be 443.6 ± 25.0 degrees Celsius at standard atmospheric pressure [3] [11].

The compound has a predicted density of 1.228 ± 0.06 grams per cubic centimeter [3] [11]. At 20 degrees Celsius, 1-phenyloxindole exhibits a very low vapor pressure of 0.002 Pascal, indicating minimal volatility under standard conditions [3] [11]. The compound should be stored sealed in a dry environment at room temperature, with recommended storage below 15 degrees Celsius in a cool and dark place [8] [9].

Physical PropertyValueReference
Physical StateSolid [8] [9] [10]
AppearanceWhite to light yellow powder/crystal [3] [8] [9]
Melting Point120.0-126.0°C [3] [8] [9] [11]
Boiling Point443.6 ± 25.0°C (predicted) [3] [11]
Density1.228 ± 0.06 g/cm³ (predicted) [3] [11]
Vapor Pressure0.002 Pa at 20°C [3] [11]

Solubility Profile and Partition Coefficient

1-Phenyloxindole exhibits characteristic solubility patterns typical of moderately lipophilic organic compounds [3] [8] [11]. The compound is practically insoluble in water, with a measured water solubility of 74.3 milligrams per liter at 20 degrees Celsius [3] [11] [21]. This low aqueous solubility is consistent with the compound's aromatic nature and lack of strong hydrogen bonding capabilities with water molecules [3] [11].

In contrast to its poor water solubility, 1-phenyloxindole demonstrates good solubility in various organic solvents [8] [9]. The compound is soluble in toluene, ethanol, and diethyl ether, making these solvents suitable for synthetic and analytical applications [8] [9]. This solubility profile indicates the compound's preference for organic phases over aqueous environments [8] [9].

The logarithm of the partition coefficient (LogP) for 1-phenyloxindole is reported as 2.6 at 26 degrees Celsius [3] [11]. This positive LogP value indicates that the compound preferentially partitions into the organic phase (octanol) rather than the aqueous phase when equilibrated between octanol and water [3] [11]. The predicted acid dissociation constant (pKa) is -3.41 ± 0.20, suggesting that the compound does not readily ionize under normal physiological conditions [3] [11].

Solubility ParameterValueReference
Water Solubility74.3 mg/L at 20°C [3] [11] [21]
Organic SolventsSoluble in toluene, ethanol, ether [8] [9]
LogP (octanol/water)2.6 at 26°C [3] [11]
pKa (predicted)-3.41 ± 0.20 [3] [11]
Aqueous Solubility ClassificationPractically insoluble [3] [11]

Spectroscopic Characteristics

1-Phenyloxindole exhibits distinctive spectroscopic features that facilitate its identification and characterization [17]. The compound's spectroscopic properties reflect its aromatic oxindole structure with characteristic absorption and resonance patterns [17].

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-phenyloxindole [17]. The proton nuclear magnetic resonance spectrum shows characteristic signals corresponding to the aromatic protons of both the indole core and the N-phenyl substituent [17]. The methylene protons at the 3-position of the oxindole ring appear as a distinct signal, typically observed around 3.5-4.0 parts per million [17]. The aromatic region displays complex multiplets corresponding to the overlapping signals from the indole and phenyl ring systems [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of fourteen distinct carbon environments consistent with the molecular structure [17]. The carbonyl carbon at position 2 appears characteristically downfield, typically around 170-180 parts per million, while the aromatic carbons appear in the expected aromatic region between 110-140 parts per million [17]. The methylene carbon at position 3 appears in the aliphatic region around 35-40 parts per million [17].

Infrared spectroscopy shows characteristic absorption bands that are diagnostic for the oxindole structure [13]. The carbonyl stretching frequency appears around 1700-1750 wavenumbers, consistent with the presence of the amide carbonyl group [13]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes are observed around 1450-1600 wavenumbers [13].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 209, corresponding to the molecular weight of the compound . Fragmentation patterns typically show loss of the phenyl group and subsequent breakdown of the oxindole core structure .

Spectroscopic TechniqueKey CharacteristicsReference
¹H Nuclear Magnetic ResonanceAromatic signals 7.0-7.5 ppm, methylene ~3.5-4.0 ppm [17]
¹³C Nuclear Magnetic ResonanceCarbonyl ~170-180 ppm, aromatics 110-140 ppm [17]
InfraredCarbonyl stretch 1700-1750 cm⁻¹ [13]
Mass SpectrometryMolecular ion m/z 209
Ultraviolet-VisibleAromatic absorption bands [16]

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3335-98-6

Wikipedia

1-Phenyloxindole

Dates

Last modified: 08-15-2023

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